molecular formula C10H7ClN2O B1272393 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 60367-52-4

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Cat. No. B1272393
CAS RN: 60367-52-4
M. Wt: 206.63 g/mol
InChI Key: CCXUATWKEDQRMP-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (5-Cl-Ph-IC) is an important organic compound that is used in a variety of scientific research applications. It is a carbaldehyde, a type of organic compound characterized by a carbonyl group that is attached to an aldehyde group. 5-Cl-Ph-IC is a colorless solid with a melting point of about 175°C and a boiling point of about 260°C. It is insoluble in water but soluble in many organic solvents.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a closely related compound to 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, have been utilized as precursors in Sonogashira-type cross-coupling reactions. This process involves the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then treated to produce 1-phenylpyrazolo[4,3-c]pyridines, a class of compounds with potential applications in various fields of chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystal Structure Analysis

Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have contributed to understanding the crystal structures of certain chemical compounds. X-ray diffraction methods revealed significant insights into the spatial arrangement and bonding interactions of these molecules, informing the broader field of crystallography and molecular design (Xu & Shi, 2011).

Development of Fused Ring Heterocycles

2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, another related compound, has been a key synthon in synthesizing tricyclic heterocycles. These compounds are created by substituting the chlorine atom with unsaturated thiolate or alkoxide and converting the aldehyde function into 1,3-dipole, resulting in fused ring heterocycles. This synthesis is crucial for constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has been used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. These compounds, synthesized through a one-pot multicomponent procedure, are valuable in organic chemistry for their structural diversity and potential biological activity (Palka et al., 2014).

Supramolecular Chemistry and Hydrogen Bonding

The reactivity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various reactants leads to the formation of different products, demonstrating the compound's versatility. These reactions contribute to understanding supramolecular chemistry, particularly hydrogen-bonded chains and their role in the molecular assembly (Trilleras et al., 2014).

Biochemical Analysis

Biochemical Properties

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, this compound can participate in nucleophilic addition reactions, which are crucial in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in upregulation or downregulation of specific genes, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .

properties

IUPAC Name

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUATWKEDQRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376928
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60367-52-4
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde
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